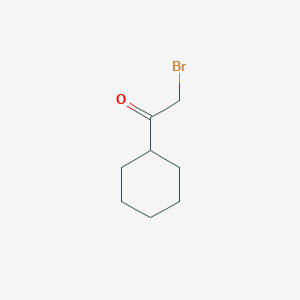

2-Bromo-1-cyclohexylethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-cyclohexylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO/c9-6-8(10)7-4-2-1-3-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLIDZNESKOPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457238 | |

| Record name | 2-bromo-1-cyclohexylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56077-28-2 | |

| Record name | 2-Bromo-1-cyclohexylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56077-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-1-cyclohexylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 2-Bromo-1-cyclohexylethanone

An In-depth Technical Guide to 2-Bromo-1-cyclohexylethanone: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Introduction: this compound is an alpha-haloketone, a class of organic compounds renowned for their utility as versatile intermediates in chemical synthesis. The strategic placement of a bromine atom adjacent to a carbonyl group imparts a unique reactivity profile, making it a valuable building block for constructing more complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, characterization techniques, and safety considerations, tailored for researchers and professionals in organic synthesis, drug discovery, and materials science.

Compound Identification and Core Properties

This compound is identified by several key descriptors that are crucial for its accurate sourcing and documentation in a research setting.[1][2][3] Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 56077-28-2[1][2][3][4][5][6] |

| Molecular Formula | C₈H₁₃BrO[1][2][3][4][5] |

| Molecular Weight | 205.09 g/mol [1][2][3][5] |

| IUPAC Name | This compound[1][3] |

| Synonyms | 2-bromo-1-cyclohexylethan-1-one, (Bromoacetyl)cyclohexane, Bromomethyl cyclohexyl ketone[2][3][6] |

| Appearance | Colorless to pale yellow liquid[6] |

Physicochemical Data

The physical properties of this compound dictate its handling, reaction conditions, and purification methods. The data available from various chemical suppliers and databases are consolidated in the following table.

| Physical Property | Value |

| Density | 1.359 g/cm³[4] |

| Boiling Point | 252.9 °C at 760 mmHg[4] |

| Flash Point | 68.7 °C[4] |

| Refractive Index | 1.503[4] |

| Vapor Pressure | 0.0188 mmHg at 25°C[4] |

| Solubility | Soluble in organic solvents, less soluble in water[6] |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay between the electrophilic carbonyl carbon and the adjacent carbon bearing a good leaving group (bromide). This arrangement facilitates a range of synthetically valuable transformations.

Alpha-Substitution Reactions

The primary reaction pathway for this compound is nucleophilic substitution at the alpha-carbon.[1][7] The bromine atom is an effective leaving group, making the alpha-carbon susceptible to attack by a wide variety of nucleophiles. This reaction typically proceeds via an Sₙ2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the alpha-carbon were chiral.[7] This reactivity is fundamental to its role as a synthetic intermediate, allowing for the introduction of diverse functional groups.[1]

Elimination Reactions

In the presence of a sterically hindered base, such as pyridine, α-bromo ketones can undergo dehydrobromination via an E2 elimination mechanism to form α,β-unsaturated ketones.[8][9] This reaction is a powerful method for introducing carbon-carbon double bonds in conjugation with a carbonyl group, a common motif in many biologically active molecules.[9]

Carbonyl Group Reactivity

The ketone functional group can undergo typical carbonyl reactions. For instance, it can be reduced to a secondary alcohol (1-cyclohexyl-2-bromoethanol) using reducing agents like sodium borohydride or lithium aluminum hydride.[1]

Logic of Synthesis: Acid-Catalyzed α-Bromination

The synthesis of this compound is a classic example of an acid-catalyzed alpha-halogenation of a ketone.[9][10][11] The mechanism's rate-determining step is the formation of an enol intermediate, which is the active nucleophile.[9][10] The acid catalyst functions by protonating the carbonyl oxygen, which accelerates the tautomerization to the enol form.[10] The subsequent reaction of the electron-rich enol with an electrophilic halogen (Br₂) is rapid.[10][11] Kinetic studies confirm that the reaction rate is dependent on the ketone and acid concentrations but independent of the halogen concentration, supporting the enol formation as the slow step.[12]

Caption: Mechanism of Acid-Catalyzed α-Bromination.

Synthesis and Purification Protocol

The following protocol describes a representative method for the laboratory-scale synthesis of this compound from cyclohexyl methyl ketone.

Experimental Workflow: Synthesis

Caption: Experimental workflow for synthesis.

Detailed Step-by-Step Methodology

Causality and Self-Validation: This protocol is designed for high yield and purity. The slow, dropwise addition of bromine at low temperature is critical to control the exothermic reaction and prevent the formation of poly-brominated byproducts. The aqueous workup, including a sodium bicarbonate wash, serves to neutralize the acidic catalyst (HBr formed in situ) and remove any unreacted bromine, which is essential for the stability of the final product.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexyl methyl ketone (1 equivalent) in a suitable solvent like methanol or acetic acid in an ice bath.[13]

-

Bromine Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent to the cooled ketone solution dropwise over 30-60 minutes. Maintain the temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional 2-4 hours.[13] The disappearance of the bromine color can indicate the reaction's progress. Progress can be formally monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into cold water. Extract the aqueous mixture multiple times with a suitable organic solvent, such as a 3:1 mixture of ethyl acetate and hexane.[13]

-

Washing and Neutralization: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize acid), and finally with brine.[13]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[13] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, often as a pale yellow oil.[13] Further purification can be achieved via column chromatography if necessary.

Spectroscopic Characterization

Structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific spectra are proprietary, the expected characteristics are as follows:

-

¹H NMR: The most characteristic signal would be a singlet for the two protons on the alpha-carbon (-CO-CH₂Br), expected to appear significantly downfield (around δ 3.9-4.2 ppm) due to the deshielding effects of both the carbonyl group and the bromine atom.[13] The protons of the cyclohexyl ring would appear as a complex multiplet in the upfield region (δ 1.0-2.9 ppm).[13]

-

¹³C NMR: The carbonyl carbon (C=O) would show a signal in the highly deshielded region (>190 ppm). The alpha-carbon (CH₂Br) would appear around 30-40 ppm, and the cyclohexyl carbons would be observed in the 25-45 ppm range.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of a ketone carbonyl (C=O) stretch would be prominent, typically appearing around 1710-1720 cm⁻¹. C-H stretching frequencies for the sp³ hybridized carbons would be observed just below 3000 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. This results in two peaks of similar intensity at M and M+2.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling.[3][14]

-

GHS Hazard Statements: The compound is classified as harmful if swallowed, harmful in contact with skin, and may cause skin irritation and serious eye irritation.[3] Some classifications also indicate it may cause severe skin burns and eye damage.[3]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Avoid inhalation of vapors and contact with skin and eyes.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[15] It is recommended to keep the compound refrigerated and away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and strong bases.[14][15]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[15]

Applications in Research and Development

The synthetic utility of this compound makes it a valuable intermediate in several fields.

-

Organic Synthesis: It serves as a key precursor for synthesizing more complex molecules.[1][6] Its ability to react with a wide range of nucleophiles allows for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of diverse molecular scaffolds.

-

Pharmaceutical Research: Derivatives of α-bromo ketones are explored for potential therapeutic applications.[1] The structural motif is present in various bioactive compounds, and this molecule can serve as a starting point for creating libraries of new chemical entities for drug discovery screening.

-

Materials Science: The reactivity of this compound can be leveraged in the development of new polymers or functional materials.[1]

References

- 1. Buy this compound | 56077-28-2 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C8H13BrO | CID 11160027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 56077-28-2 [chemnet.com]

- 5. This compound | 56077-28-2 | FB31155 [biosynth.com]

- 6. CAS 56077-28-2: this compound | CymitQuimica [cymitquimica.com]

- 7. 2-Bromo-1-cyclopropylethanone | 69267-75-0 | Benchchem [benchchem.com]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Ethanone, 2-bromo-1-cyclohexyl- (9CI) synthesis - chemicalbook [chemicalbook.com]

- 14. This compound | CAS#:56077-28-2 | Chemsrc [chemsrc.com]

- 15. fishersci.com [fishersci.com]

A Systematic Guide to the IUPAC Nomenclature of C8H13BrO Isomers for the Modern Researcher

In the intricate landscape of chemical research and pharmaceutical development, the unambiguous identification of molecular structures is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a universal language for chemists, ensuring that a systematic name corresponds to a single, unique structure. This technical guide delves into the systematic naming of isomers with the molecular formula C8H13BrO, offering a detailed, step-by-step methodology grounded in the foundational principles of IUPAC nomenclature. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of chemical naming conventions to ensure accuracy and reproducibility in their work.

The Structural Diversity of C8H13BrO: A Prelude to Nomenclature

Before embarking on the systematic naming of C8H13BrO isomers, it is essential to appreciate the structural possibilities inherent in this molecular formula. The degree of unsaturation (DoU), a calculation that reveals the total number of rings and/or multiple bonds, provides the initial framework for postulating potential structures.

The formula for calculating the Degree of Unsaturation is: DoU = C + 1 - (H/2) - (X/2) + (N/2)

Where:

-

C = number of carbon atoms

-

H = number of hydrogen atoms

-

X = number of halogen atoms

-

N = number of nitrogen atoms

For C8H13BrO, the calculation is as follows: DoU = 8 + 1 - (13/2) - (1/2) + (0/2) = 9 - 7 = 2

A Degree of Unsaturation of 2 indicates that the isomers of C8H13BrO can contain:

-

Two double bonds

-

One triple bond

-

Two rings

-

One ring and one double bond

This structural diversity necessitates a systematic approach to nomenclature to differentiate between the various isomers, which can include acyclic and cyclic ketones, acyl bromides, and even bicyclic structures.

Pillar 1: Systematic Nomenclature of Cyclic Ketone Isomers

Ketones are organic compounds containing a carbonyl group (C=O) bonded to two other carbon atoms. The IUPAC nomenclature for ketones follows a set of rules that prioritize the carbonyl group in numbering the carbon chain.[1][2] For cyclic ketones, the carbonyl carbon is typically assigned the locant position 1.[3][4]

Experimental Protocol: Naming a Substituted Cyclohexanone

Let us consider the isomer 2-bromo-4-ethylcyclohexan-1-one .

Step 1: Identify the Principal Functional Group and Parent Chain. The presence of a carbonyl group within a six-membered ring identifies the parent structure as a cyclohexanone. The ketone functional group has higher priority than the bromo and ethyl substituents, and therefore, the suffix "-one" will be used.[5][6]

Step 2: Number the Carbon Atoms of the Parent Chain. According to IUPAC rules for cyclic ketones, the carbonyl carbon is assigned the number 1. The ring is then numbered to give the substituents the lowest possible locants.[3][4] Numbering in a clockwise direction from the carbonyl group places the bromo substituent at position 2 and the ethyl group at position 4. Numbering in a counter-clockwise direction would place the ethyl group at position 4 and the bromo group at position 6. The first point of difference rule dictates that the 2,4-substitution pattern is preferred over the 4,6-pattern.

Step 3: Identify and Name the Substituents. The substituents are a bromine atom at position 2 (named "bromo") and an ethyl group at position 4 (named "ethyl").

Step 4: Assemble the Full IUPAC Name. The substituents are listed in alphabetical order, followed by the name of the parent chain.

The final IUPAC name is 2-bromo-4-ethylcyclohexan-1-one .

Visualization of the Naming Process

References

In-Depth Spectroscopic Analysis of 2-Bromo-1-cyclohexylethanone: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the versatile synthetic intermediate, 2-bromo-1-cyclohexylethanone (C₈H₁₃BrO).[1][2][3] Addressed to researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this alpha-haloketone. The causality behind experimental choices in acquiring this data is explained, ensuring a blend of theoretical understanding and practical application. This guide is structured to serve as a valuable reference for the characterization and utilization of this compound in complex organic synthesis.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound, a member of the bromoketone class of compounds, is a valuable building block in organic synthesis.[1][3] Its utility stems from the presence of two key reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic substitution. This dual reactivity allows for its application in the synthesis of a wide array of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.[1] Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity and purity of this compound, ensuring the reliability of subsequent synthetic transformations.

This guide provides an in-depth examination of the expected spectroscopic data for this compound, offering insights into the structural information that can be gleaned from each analytical technique.

Molecular Structure and Properties:

| Property | Value | Source |

| Chemical Formula | C₈H₁₃BrO | [1][2][3] |

| Molecular Weight | 205.09 g/mol | [1][3] |

| CAS Number | 56077-28-2 | [1] |

| Appearance | Colorless to pale yellow liquid | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard approach for acquiring high-quality NMR spectra of this compound involves dissolving the sample in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), which is chemically inert and has a well-defined residual solvent peak.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

-

Employ a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each unique carbon atom.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Diagram of the NMR Workflow:

Caption: Workflow for NMR data acquisition.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.2 - 4.4 | Singlet | 2H | -CH₂Br | Protons on the carbon adjacent to the bromine atom are significantly deshielded by the electronegative halogen. The absence of adjacent protons results in a singlet. |

| ~2.5 - 2.8 | Multiplet | 1H | -CH(CO)- | The methine proton on the cyclohexyl ring, alpha to the carbonyl group, is deshielded by the electron-withdrawing effect of the carbonyl. It will appear as a multiplet due to coupling with the adjacent methylene protons. |

| ~1.1 - 2.0 | Multiplets | 10H | Cyclohexyl -CH₂- | The remaining methylene protons of the cyclohexyl ring will appear as a complex series of overlapping multiplets in the aliphatic region of the spectrum. |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~200 - 210 | C=O | The carbonyl carbon is highly deshielded and appears at a characteristic downfield chemical shift. |

| ~45 - 55 | -CH(CO)- | The methine carbon of the cyclohexyl ring alpha to the carbonyl group is deshielded. |

| ~30 - 40 | -CH₂Br | The carbon attached to the bromine atom is deshielded by the electronegative halogen. |

| ~25 - 30 | Cyclohexyl -CH₂- | The remaining methylene carbons of the cyclohexyl ring appear in the typical aliphatic region. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Modern IR analysis is often performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational modes of the molecule.

Diagram of the IR Spectroscopy Workflow:

Caption: Workflow for ATR-IR data acquisition.

IR Spectral Interpretation

The IR spectrum of this compound will be dominated by a strong absorption band due to the carbonyl group.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~1715 | Strong | C=O stretch | Ketone |

| 2850 - 2950 | Medium-Strong | C-H stretch | Aliphatic (Cyclohexyl and -CH₂Br) |

| 1450 | Medium | C-H bend | Methylene scissoring |

| 600 - 700 | Medium-Strong | C-Br stretch | Alkyl bromide |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: Bombard the sample molecules with high-energy electrons (typically 70 eV) in the ion source. This causes the ejection of an electron, forming a molecular ion (M⁺˙).

-

Fragmentation: The molecular ion is often unstable and undergoes fragmentation to produce smaller, charged fragments.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

Diagram of the Mass Spectrometry Fragmentation Pathway:

Caption: Plausible EI fragmentation of this compound.

Mass Spectrum Interpretation

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for bromine.

Expected Mass Spectral Data:

| m/z | Interpretation | Rationale |

| 204/206 | Molecular Ion (M⁺˙) | The presence of two peaks of approximately equal intensity, separated by 2 m/z units, is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). |

| 125 | [M - Br]⁺ | Loss of a bromine radical from the molecular ion. |

| 111 | [M - CH₂Br]⁺ | Alpha-cleavage with loss of the bromomethyl radical. |

| 93/95 | [CH₂Br]⁺ | The bromomethyl cation, also showing the characteristic bromine isotopic pattern. |

| 83 | [C₆H₁₁]⁺ | The cyclohexyl cation, resulting from cleavage of the bond between the cyclohexyl ring and the carbonyl group. |

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous structural confirmation. The data presented in this guide, derived from established principles of spectroscopic interpretation, serves as a reliable reference for scientists engaged in the synthesis and application of this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental to the integrity and success of research and development endeavors.

References

The Enduring Reactivity of α-Bromo Ketones: A Legacy of Discovery and a Frontier of Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of a Reactive Intermediate

In the grand tapestry of organic synthesis, certain functional groups emerge as exceptionally versatile and powerful building blocks. Among these, the α-bromo ketone moiety holds a privileged status. The introduction of a bromine atom at the α-position to a carbonyl group dramatically alters the molecule's electronic landscape, transforming it into a highly reactive intermediate poised for a diverse array of synthetic transformations.[1] This inherent reactivity has made α-bromo ketones indispensable precursors in the construction of complex molecular architectures, from fundamental organic structures to life-saving pharmaceuticals.[2] This guide provides a comprehensive exploration of the discovery, history, and synthetic methodologies surrounding α-bromo ketones, offering field-proven insights for professionals in chemical research and drug development.

A Historical Retrospective: From Serendipitous Discovery to Mechanistic Understanding

The journey of the α-bromo ketone is not one of a single, celebrated discovery but rather a gradual unveiling of its synthetic potential. While the exact first synthesis is difficult to pinpoint in the annals of 19th-century organic chemistry, the preparation of bromoacetone, one of the simplest α-bromo ketones, was described by N. Sokolowsky in that era.[3] Early methodologies were often direct and forceful, relying on the reaction of a ketone with elemental bromine, frequently in the presence of a catalytic acid.[3]

A pivotal moment in the history of α-bromo ketones was the discovery of the Favorskii rearrangement in the early 1900s by the Russian chemist Alexei Yevgrafovich Favorskii.[4][5] This base-catalyzed rearrangement of α-halo ketones to form carboxylic acid derivatives, or ring-contracted products in the case of cyclic substrates, was a landmark discovery that showcased the unique synthetic utility of these compounds.[6][7][8] The Favorskii rearrangement not only provided a novel method for carbon skeleton manipulation but also spurred further investigation into the fundamental reactivity of α-halo ketones.

The Cornerstone of Reactivity: Understanding the Alpha-Bromination Mechanism

The most common and fundamental method for the synthesis of α-bromo ketones is the acid-catalyzed halogenation of a ketone.[9] This reaction proceeds through a critical intermediate: the enol. The entire process is a testament to the principles of keto-enol tautomerism and electrophilic attack.

The mechanism unfolds in a series of well-defined steps:

-

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.[10]

-

Enol Formation: A base (often the solvent or the conjugate base of the acid catalyst) removes an α-hydrogen, leading to the formation of an enol. This tautomerization is the rate-determining step of the reaction.[11] The formation of the enol is crucial as it transforms the α-carbon from an electrophilic to a nucleophilic center.

-

Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂).[10][12] This results in the formation of a new carbon-bromine bond at the α-position and a resonance-stabilized oxonium ion.

-

Deprotonation: Finally, a weak base removes the proton from the carbonyl oxygen, regenerating the carbonyl group and yielding the final α-bromo ketone product.[10]

Kinetic studies have provided strong evidence for this mechanism. The observation that the rate of halogenation is independent of the halogen concentration but dependent on the ketone and acid catalyst concentrations supports the formation of the enol as the slow step.[11] Furthermore, deuterium exchange experiments, where α-hydrogens are replaced with deuterium under acidic conditions at the same rate as halogenation, provide compelling evidence for the involvement of a common enol intermediate.[11]

Figure 1: Mechanism of Acid-Catalyzed Alpha-Bromination.

A Survey of Synthetic Methodologies: From Classical Approaches to Modern Innovations

The synthesis of α-bromo ketones has evolved significantly from its early beginnings, with modern methods offering greater selectivity, milder reaction conditions, and access to chiral products.

Classical Methods: The Workhorse Reagents

For decades, the standard laboratory procedure for α-bromination has involved the use of elemental bromine (Br₂) in a suitable solvent, often with an acid catalyst.[13] Acetic acid is a commonly employed solvent as it can also serve as the acid catalyst.[12][14] While effective, this method has its drawbacks, including the hazardous nature of elemental bromine and the potential for over-bromination to form di- and tri-brominated products, especially under basic conditions which can lead to the haloform reaction.[3][9]

Modern Reagents and Approaches: Towards Greater Control and Sustainability

The quest for milder and more selective brominating agents has led to the widespread adoption of N-Bromosuccinimide (NBS).[10] NBS is a crystalline solid that is easier and safer to handle than liquid bromine. It serves as a source of electrophilic bromine and is particularly useful for a variety of bromination reactions.

In recent years, there has been a significant push towards developing "greener" and more efficient protocols. These include:

-

Continuous Flow Synthesis: This technique offers improved safety and scalability for the α-bromination of ketones.[2][13]

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often cleaner product formation.[2][13]

-

Novel Brominating Agents: A variety of other brominating agents have been developed, each with its own specific applications and advantages.[15][16]

The Frontier of Asymmetric Synthesis

The synthesis of enantiomerically pure α-bromo ketones is of paramount importance, particularly in the pharmaceutical industry where the stereochemistry of a molecule can dictate its biological activity. The development of organocatalytic asymmetric α-bromination represents a major breakthrough in this area.[17][18][19] Chiral catalysts, such as proline derivatives, can facilitate the enantioselective formation of the enol or enamine intermediate, leading to the preferential formation of one enantiomer of the α-bromo ketone product.[20][21]

A Comparative Look at Brominating Agents

The choice of brominating agent is a critical parameter in the synthesis of α-bromo ketones and can significantly impact the reaction's outcome.

| Brominating Agent | Formula | Key Advantages | Key Disadvantages |

| Elemental Bromine | Br₂ | Inexpensive, readily available | Highly corrosive and toxic, can lead to over-bromination |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid, easier and safer to handle than Br₂ | Can be more expensive than Br₂ |

| Pyridinium Tribromide | C₅H₅NHBr₃ | Solid, mild brominating agent | Can be less reactive than Br₂ |

| Copper(II) Bromide | CuBr₂ | Useful for specific substrates, can offer different selectivity | Stoichiometric amounts of copper salts are often required |

In the Laboratory: Experimental Protocols

To provide a practical context, the following are representative step-by-step protocols for the α-bromination of a ketone.

Classical Protocol: α-Bromination of Acetophenone using Bromine in Acetic Acid

Materials:

-

Acetophenone

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Sodium bisulfite solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetophenone (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to isolate α-bromoacetophenone.

Modern Protocol: α-Bromination of Cyclohexanone using N-Bromosuccinimide (NBS)

Materials:

-

Cyclohexanone

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (or another suitable solvent)

-

A catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., p-toluenesulfonic acid)

-

Sodium sulfite solution (saturated)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone (1.0 eq), N-bromosuccinimide (1.05 eq), and a catalytic amount of an acid catalyst in carbon tetrachloride.

-

Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash with saturated sodium sulfite solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-bromocyclohexanone.

-

Purify the product by vacuum distillation.

Figure 2: General Experimental Workflow for Alpha-Bromination.

The Synthetic Versatility of α-Bromo Ketones

The true value of α-bromo ketones lies in their ability to serve as versatile intermediates for a wide range of subsequent transformations.

Synthesis of α,β-Unsaturated Ketones

One of the most common applications of α-bromo ketones is their conversion to α,β-unsaturated ketones through a dehydrobromination reaction.[11][14][22] This elimination reaction is typically carried out using a non-nucleophilic base, such as pyridine or lithium carbonate, to avoid competing substitution reactions.[11] The resulting α,β-unsaturated carbonyl moiety is a key structural feature in many natural products and pharmaceuticals.

The Favorskii Rearrangement Revisited

As previously mentioned, the Favorskii rearrangement is a powerful tool for skeletal reorganization.[5][6] The reaction proceeds through a cyclopropanone intermediate, which is then opened by a nucleophile.[8] This rearrangement has been famously employed in the synthesis of highly strained molecules, such as cubane.[7]

Figure 3: The Favorskii Rearrangement Mechanism.

Conclusion: A Timeless Tool for Chemical Innovation

From their early, somewhat brute-force syntheses to the highly sophisticated and stereoselective methods of today, α-bromo ketones have remained a cornerstone of organic synthesis. Their inherent reactivity, coupled with the ever-expanding toolkit of synthetic methodologies for their preparation, ensures their continued relevance in the pursuit of novel molecules with valuable properties. For researchers and scientists in drug development and beyond, a deep understanding of the discovery, history, and synthetic nuances of α-bromo ketones is not merely an academic exercise but a practical necessity for driving chemical innovation forward.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromoacetone - Wikipedia [en.wikipedia.org]

- 4. Favorskii reaction - Wikipedia [en.wikipedia.org]

- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 6. chemistnotes.com [chemistnotes.com]

- 7. prezi.com [prezi.com]

- 8. Favorskii Reaction [organic-chemistry.org]

- 9. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. Organocatalytic asymmetric α-bromination of aldehydes and ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Organocatalytic asymmetric alpha-bromination of aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Organocatalytic asymmetric α-bromination of aldehydes and ketones - Chemical Communications (RSC Publishing) DOI:10.1039/B509366J [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. fiveable.me [fiveable.me]

Theoretical studies on 2-Bromo-1-cyclohexylethanone reactivity

An In-depth Technical Guide to the Theoretical Reactivity of 2-Bromo-1-cyclohexylethanone

Abstract

This compound (CAS: 56077-28-2) is a bifunctional molecule of significant interest in synthetic organic chemistry.[1][2] As an α-bromoketone, its reactivity is dictated by the interplay between the electrophilic carbonyl carbon, the adjacent carbon bearing a good leaving group (bromine), and the enolizable α'-protons on the cyclohexyl ring.[3][4] This guide provides a comprehensive theoretical examination of its conformational preferences and the mechanistic underpinnings of its primary reaction pathways, including nucleophilic substitution, elimination, and the Favorskii rearrangement. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of complex molecular architectures.[1][3]

Molecular Structure and Synthesis

This compound, with the chemical formula C₈H₁₃BrO, possesses a secondary α-carbon that is both activated by a carbonyl group and functionalized with a bromine atom.[5] This unique arrangement makes it a potent electrophile and a precursor for various transformations.

Conformational Analysis: The Key to Reactivity

The reactivity of cyclic compounds is inextricably linked to their conformational preferences. For 2-halocyclohexanones, a dynamic equilibrium exists between conformers where the halogen is in an axial or equatorial position.[6] Studies have shown that the axial conformer is often favored in non-polar solvents, while the equatorial form is more stable in polar solvents.[6][7] This preference is governed by a delicate balance of steric hindrance and stereoelectronic effects, such as the stabilizing interaction between the lone pair of the halogen and the π* orbital of the carbonyl group (nX–π*CO).[6] For 2-bromocyclohexanone, the halogen-oxygen interaction is considered almost zero, but the conformational equilibrium remains highly solvent-dependent.[6][8] The specific conformation of this compound dictates the geometric relationship between the bromine atom and adjacent protons, which is critical for stereoselective reactions like E2 eliminations.

Synthesis via α-Bromination

The most common synthesis of this compound is the direct α-bromination of its parent ketone, 1-cyclohexylethanone.[3][9][10] This reaction typically proceeds under acidic conditions, where the acid catalyzes the formation of a nucleophilic enol intermediate.[11][12] This enol then attacks molecular bromine (Br₂) to yield the final α-brominated product. The reaction is generally regioselective for the less-substituted α-carbon (the methyl group) due to kinetic control.

Core Reactivity Pathways

The dual functionality of this compound gives rise to several key reaction pathways. The choice of reagents and conditions determines which pathway predominates.

Nucleophilic Substitution (Sₙ2 & Sₙ1)

The carbon atom bearing the bromine is highly electrophilic due to the inductive electron withdrawal by both the adjacent carbonyl group and the bromine atom.[4] This makes it a prime target for nucleophilic attack.

-

Sₙ2 Mechanism: With strong, unhindered nucleophiles, the reaction typically proceeds via a concerted Sₙ2 mechanism. The nucleophile attacks the α-carbon from the backside, displacing the bromide ion and leading to an inversion of configuration if the carbon is chiral. The steric bulk of the cyclohexyl group can hinder this approach compared to a simple alkyl chain.[13]

-

Sₙ1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, an Sₙ1 mechanism may compete.[14] This involves the initial, rate-limiting departure of the bromide ion to form a carbocation intermediate, which is then rapidly captured by the nucleophile. This pathway is less common for secondary halides unless carbocation stability is enhanced.[14]

Elimination Reactions (E2)

When treated with a strong, sterically hindered base, this compound can undergo an elimination reaction to form an α,β-unsaturated ketone.[11] The most common mechanism is the concerted E2 pathway, which has strict stereoelectronic requirements.

For an E2 reaction to occur in a cyclohexane system, the leaving group (bromine) and a proton on the adjacent (β) carbon must be in an anti-periplanar (trans-diaxial) arrangement.[15][16] This means that only β-protons that are axial to an axial bromine can be removed. This requirement often dictates the regiochemical outcome, which may override Zaitsev's rule (which predicts the most substituted alkene will be the major product).[17][18][19] Therefore, the product distribution is highly dependent on the conformational equilibrium of the starting material.

Favorskii Rearrangement

Perhaps the most notable reaction of α-haloketones with enolizable α'-hydrogens is the Favorskii rearrangement.[20][21] This base-catalyzed reaction transforms this compound into a cyclopentanecarboxylic acid derivative, achieving a ring contraction.[22]

The mechanism is initiated by the abstraction of an acidic α'-proton (on the cyclohexyl ring) to form an enolate.[23] This is followed by an intramolecular Sₙ2 reaction where the enolate attacks the carbon bearing the bromine, forming a strained bicyclic cyclopropanone intermediate.[20][22] The base (e.g., hydroxide or alkoxide) then attacks the carbonyl carbon of the cyclopropanone. The subsequent collapse of this tetrahedral intermediate involves the cleavage of one of the bonds in the three-membered ring to yield the most stable carbanion, which is then protonated to give the final product.[20][24]

-

With Hydroxide (NaOH): The product is a cyclopentanecarboxylic acid salt.[22]

-

With an Alkoxide (NaOR): The product is a cyclopentanecarboxylic acid ester.[20][22]

Quantitative Reactivity Data

The reactivity of α-haloketones in Sₙ2 reactions is significantly enhanced compared to their corresponding alkyl halide analogs. This is attributed to the electron-withdrawing effect of the carbonyl group, which polarizes the C-Br bond and makes the α-carbon more electrophilic.[4]

| Reactant Type | Relative Rate of Sₙ2 Reaction with Nucleophile | Causality |

| Alkyl Bromide (e.g., Bromocyclohexane) | 1 | Baseline reactivity. |

| α-Bromo Ketone (e.g., 2-Bromocyclohexanone) | >1000 | Inductive effect of C=O group increases polarity of C-Br bond and stabilizes the transition state.[4] |

Table 1: Comparative reactivity of α-bromo ketones in Sₙ2 reactions.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is adapted from established procedures for α-bromination of ketones.[9]

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-cyclohexylethanone (1.0 eq) in methanol at 0 °C (ice bath).

-

Bromination: Slowly add a solution of bromine (1.0 eq) in methanol dropwise to the stirred solution. Maintain the temperature at 0-5 °C throughout the addition.

-

Reaction: Stir the reaction mixture for 2-4 hours, allowing it to slowly warm to room temperature. Monitor the reaction progress by TLC.

-

Quenching: Once the reaction is complete, carefully pour the mixture into cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Workup: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, which can be purified by column chromatography if necessary.[9]

Protocol: Favorskii Rearrangement to Ethyl Cyclopentanecarboxylate

This protocol is a representative example of a base-catalyzed rearrangement.[20][23]

-

Base Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), prepare a fresh solution of sodium ethoxide in anhydrous ethanol from sodium metal (1.1 eq) and anhydrous ethanol. Cool the solution to 0 °C.

-

Addition: Add a solution of this compound (1.0 eq) in anhydrous diethyl ether via cannula to the sodium ethoxide solution.[23]

-

Reaction: Allow the resulting slurry to warm to room temperature and then heat to reflux (approx. 50-60 °C) for 4-6 hours.[23]

-

Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the mixture with diethyl ether.

-

Workup: Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography to afford the desired ethyl cyclopentanecarboxylate product.[23]

Conclusion

The theoretical framework governing the reactivity of this compound is a rich interplay of conformational, steric, and electronic effects. Its behavior as an electrophile in substitution and elimination reactions is potent and stereochemically sensitive, while its ability to undergo the Favorskii rearrangement provides an elegant pathway for ring contraction. A thorough understanding of these underlying principles is paramount for researchers aiming to exploit this powerful chemical intermediate in the rational design and synthesis of novel compounds.

References

- 1. CAS 56077-28-2: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Buy this compound | 56077-28-2 [smolecule.com]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H13BrO | CID 11160027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Ethanone, 2-bromo-1-cyclohexyl- (9CI) synthesis - chemicalbook [chemicalbook.com]

- 10. 2-Bromo-1-cyclopropylethanone | 69267-75-0 | Benchchem [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. brainly.com [brainly.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]

- 16. physicsforums.com [physicsforums.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. homework.study.com [homework.study.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. adichemistry.com [adichemistry.com]

- 21. Favorskii Reaction [organic-chemistry.org]

- 22. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 23. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 24. m.youtube.com [m.youtube.com]

The Bromoketone Blueprint: A Technical Guide to Harnessing Reactive Intermediates in Modern Medicinal Chemistry

Abstract

α-Bromoketones, a class of organic compounds characterized by a bromine atom adjacent to a carbonyl group, represent a cornerstone of synthetic and medicinal chemistry. Their inherent dual reactivity, stemming from the electrophilic nature of both the α-carbon and the carbonyl carbon, renders them exceptionally versatile building blocks. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the multifaceted applications of bromoketones. We will delve into their pivotal role as precursors to a diverse array of heterocyclic scaffolds, their strategic application in ring-contraction reactions for accessing strained cyclic systems, and their growing importance as covalent inhibitors for targeting challenging enzymatic targets. This guide is designed to not only furnish detailed experimental protocols but also to provide the underlying mechanistic rationale, empowering researchers to innovate and adapt these powerful intermediates for their specific drug discovery endeavors.

The Strategic Advantage of the α-Bromoketone Motif

The utility of α-bromoketones in medicinal chemistry is rooted in their predictable yet powerful reactivity. The electron-withdrawing effect of the adjacent carbonyl group polarizes the carbon-bromine bond, making the α-carbon highly susceptible to nucleophilic attack. Simultaneously, the carbonyl group itself is a site for a myriad of classical chemical transformations. This duality allows for a diverse range of synthetic manipulations, from simple substitutions to complex, multi-step cascade reactions.

Understanding the physicochemical properties of bromoketones is crucial for their effective application in drug design. The introduction of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target. While often viewed as reactive intermediates, the principles governing their stability and reactivity can be harnessed to design molecules with desired pharmacokinetic and pharmacodynamic profiles.

Bromoketones as Linchpins in Heterocyclic Synthesis

The construction of heterocyclic ring systems is a fundamental pursuit in medicinal chemistry, as these scaffolds are prevalent in a vast number of approved drugs. α-Bromoketones serve as indispensable starting materials for the synthesis of a wide variety of nitrogen-, sulfur-, and oxygen-containing heterocycles.

The Hantzsch Thiazole Synthesis: A Robust and Versatile Classic

The Hantzsch thiazole synthesis, a venerable reaction in organic chemistry, remains a highly reliable method for the construction of the thiazole ring, a common motif in pharmaceuticals. The reaction involves the condensation of an α-haloketone with a thioamide.

Causality in Experimental Design: The choice of solvent and base is critical in the Hantzsch synthesis. A polar protic solvent like ethanol is often used to facilitate the dissolution of the starting materials and to participate in the proton transfer steps of the mechanism. The reaction is typically self-catalyzed by the basicity of the thioamide, but in some cases, a mild, non-nucleophilic base can be added to accelerate the initial SN2 reaction.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [1]

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-bromoacetophenone (1.0 g, 5.0 mmol) and thiourea (0.38 g, 5.0 mmol) in 20 mL of ethanol.

-

Reaction: Stir the mixture at room temperature for 15 minutes. A precipitate may begin to form.

-

Heating: Attach a reflux condenser and heat the reaction mixture to reflux for 2 hours.

-

Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Neutralization: Slowly add a 5% aqueous solution of sodium carbonate with stirring until the mixture is neutral to litmus paper. This will precipitate the free base of the thiazole.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.

Oxazole Synthesis: Accessing Another Privileged Scaffold

The oxazole ring is another key heterocyclic motif found in numerous biologically active compounds. α-Bromoketones can be readily converted to oxazoles through condensation with amides or their synthetic equivalents.

Causality in Experimental Design: The choice of the amide component and the reaction conditions can influence the regioselectivity and yield of the oxazole synthesis. For instance, using benzylamine derivatives in the presence of an oxidizing agent like iodine allows for a one-pot synthesis of polysubstituted oxazoles.[2][3]

Experimental Protocol: Iodine-Mediated Synthesis of 2,5-Diphenyloxazole [3]

-

Reaction Setup: To a solution of 2-bromoacetophenone (1.0 mmol) and benzylamine (1.2 mmol) in 5 mL of DMF, add potassium carbonate (2.0 mmol) and iodine (2.2 mmol).

-

Reaction: Stir the reaction mixture at 80 °C for the time indicated by TLC monitoring.

-

Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

The Favorskii Rearrangement: A Gateway to Strained Ring Systems

The Favorskii rearrangement is a powerful carbon-skeleton rearrangement of α-haloketones that proceeds in the presence of a base to yield carboxylic acid derivatives.[4][5][6] In the case of cyclic α-bromoketones, this reaction results in a ring contraction, providing access to smaller, often strained, carbocyclic systems that can be valuable scaffolds in drug discovery. A notable example is its application in the synthesis of cubane.[3]

Mechanism and Stereoelectronic Control: The generally accepted mechanism involves the formation of a cyclopropanone intermediate. The stereochemical outcome of the reaction is dictated by the conformation of the enolate and the subsequent intramolecular SN2 displacement of the bromide. The ring opening of the cyclopropanone intermediate is regioselective, typically proceeding to form the more stable carbanion.

Experimental Protocol: Ring Contraction of 2-Bromocyclohexanone [7]

-

Preparation of Sodium Methoxide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add freshly cut sodium metal (2.2 equivalents) to anhydrous methanol at 0 °C. Stir until all the sodium has reacted.

-

Reaction Setup: In a separate flask, dissolve 2-bromocyclohexanone (1.0 equivalent) in anhydrous diethyl ether.

-

Addition: Transfer the solution of 2-bromocyclohexanone to the sodium methoxide solution at 0 °C via cannula.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 55 °C with vigorous stirring for 4 hours.

-

Work-up and Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield methyl cyclopentanecarboxylate.

Bromoketones as Covalent Inhibitors: Targeting the Undruggable

Covalent inhibitors have witnessed a resurgence in drug discovery, offering a strategy to achieve high potency and prolonged duration of action, particularly for challenging targets. α-Bromoketones, as electrophilic warheads, are well-suited for the design of covalent inhibitors that target nucleophilic amino acid residues in enzyme active sites.

Mechanism of Cysteine Protease Inhibition

Cysteine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes. The active site of these enzymes features a highly nucleophilic cysteine residue. α-Bromoketones can act as irreversible inhibitors by forming a covalent bond with this catalytic cysteine via an SN2 reaction, thereby inactivating the enzyme.

Rational Design Principles: The design of selective covalent inhibitors requires a careful balance of reactivity and specificity. The "warhead" (the bromoketone moiety) must be sufficiently reactive to form a covalent bond with the target cysteine, but not so reactive that it indiscriminately reacts with other biological nucleophiles, leading to off-target toxicity. The non-covalent binding interactions of the inhibitor scaffold with the enzyme's active site play a crucial role in positioning the warhead for efficient and selective covalent modification.

Case Study: α-Haloketones in the Synthesis of HIV Protease Inhibitors

The synthesis of several approved HIV protease inhibitors, such as Atazanavir and Darunavir, relies on key intermediates derived from α-haloketones.[2][7] These chiral α-haloketones are typically prepared from N-protected amino acids, highlighting the importance of this class of compounds in accessing complex and stereochemically rich pharmaceutical agents. While the final drugs themselves may not contain the bromoketone moiety, its role as a reactive handle in a crucial synthetic step is indispensable.

Table 1: Key α-Haloketone Intermediates in Antiretroviral Synthesis

| HIV Protease Inhibitor | Key α-Haloketone Intermediate | Synthetic Utility |

| Atazanavir | Chiral α-chloro ketone | Precursor to the amino-epoxide core |

| Darunavir | Chiral α-halo ketone | Building block for the bis-THF moiety |

Laboratory Best Practices and Safety Considerations

α-Bromoketones are potent lachrymators and are toxic. Therefore, strict adherence to safety protocols is paramount when handling these reagents.

-

Engineering Controls: All manipulations involving α-bromoketones should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Use a spatula or powder funnel for transferring solids.

-

Waste Disposal: Dispose of all bromoketone-containing waste in appropriately labeled hazardous waste containers.

-

Emergency Procedures: Be familiar with the location and use of safety showers and eyewash stations. In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion and Future Perspectives

The α-bromoketone moiety continues to be a workhorse in medicinal chemistry, enabling the efficient synthesis of complex molecular architectures and providing a powerful tool for the design of targeted covalent inhibitors. As our understanding of disease biology deepens and the demand for novel therapeutics grows, the versatility of bromoketones will undoubtedly continue to be exploited in innovative ways. Future research in this area will likely focus on the development of novel, more selective brominating agents, the application of bromoketones in biocatalysis and flow chemistry for more sustainable synthetic processes, and the design of next-generation covalent drugs with improved safety profiles. The foundational knowledge and experimental protocols detailed in this guide provide a solid platform for researchers to build upon as they harness the potential of bromoketones to address the pressing medical challenges of our time.

References

- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. CN102725295A - Process for the preparation of darunavir and darunavir intermediates - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 7. newdrugapprovals.org [newdrugapprovals.org]

Synonyms and alternative names for 2-Bromo-1-cyclohexylethanone

An In-depth Technical Guide to 2-Bromo-1-cyclohexylethanone: Nomenclature, Properties, and Synthetic Protocols

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 56077-28-2), a key α-bromoketone intermediate in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's extensive nomenclature and synonyms, offering clarity on its various identifiers. It details its crucial physicochemical properties, outlines a robust, step-by-step synthetic protocol from its precursor, 1-cyclohexylethanone, and discusses its reactivity and applications. By synthesizing technical data with practical, field-proven insights, this guide serves as an authoritative resource for the safe handling, synthesis, and strategic utilization of this compound in complex molecular design and development.

Chemical Identity and Nomenclature

This compound is an organic compound featuring a cyclohexyl group attached to a bromoacetyl moiety.[1] Its classification as an α-haloketone makes it a highly reactive and versatile building block in synthetic chemistry. The bromine atom, positioned on the carbon alpha to the carbonyl group, is an excellent leaving group, making the compound a potent electrophile for various nucleophilic substitution reactions.

Understanding the array of names and identifiers for a chemical is paramount for accurate literature searches, procurement, and regulatory compliance. The following diagram and tables consolidate the primary identifiers and common synonyms for this compound.

Caption: Relationship between this compound and its key identifiers.

Table 1: Primary Chemical Identifiers

| Identifier Type | Value | Source(s) |

| CAS Number | 56077-28-2 | [2][3][4][5][6] |

| Molecular Formula | C₈H₁₃BrO | [2][3][4][5][6] |

| Molecular Weight | 205.09 g/mol | [2][3][6] |

| IUPAC Name | This compound | [2][5] |

| InChI | InChI=1S/C8H13BrO/c9-6-8(10)7-4-2-1-3-5-7/h7H,1-6H2 | [2][4][5] |

| InChIKey | ADLIDZNESKOPIP-UHFFFAOYSA-N | [2][5] |

| Canonical SMILES | C1CCC(CC1)C(=O)CBr | [2][6] |

| EC Number | 611-350-4 | [5] |

Table 2: Common Synonyms and Alternative Names

The various synonyms for this compound arise from different systematic and common naming conventions. Understanding these alternatives is crucial for comprehensive database searching.

| Synonym | Source(s) |

| 2-Bromo-1-cyclohexylethan-1-one | [1][3][5] |

| Bromomethyl cyclohexyl ketone | [1][7] |

| (Bromoacetyl)cyclohexane | [1] |

| Cyclohexyl bromomethyl ketone | [1] |

| Ethanone, 2-bromo-1-cyclohexyl- | [4][8][9] |

| Bromoacetylcyclohexane | [7] |

Physicochemical and Spectroscopic Properties

The physical properties of this compound are essential for its handling, storage, and use in reactions. It is typically a colorless to pale yellow liquid.[1]

Table 3: Physical and Chemical Properties

| Property | Value | Source(s) |

| Density | 1.359 g/cm³ | [4] |

| Boiling Point | 252.9 °C at 760 mmHg | [4][10] |

| Flash Point | 68.7 °C | [4][10] |

| Refractive Index | 1.503 | [4][10] |

| Vapor Pressure | 0.0188 mmHg at 25°C | [4] |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | [1][11] |

Spectroscopic data is critical for confirming the identity and purity of the synthesized compound. NMR spectroscopy is particularly informative. For this compound, the expected ¹H NMR spectrum in CDCl₃ would show a characteristic singlet for the two protons of the bromomethyl group (CH₂Br) at approximately δ 3.96 ppm and a series of multiplets for the cyclohexyl protons between δ 1.08-2.86 ppm.[9]

Synthesis and Mechanistic Insights

The most direct and common method for preparing this compound is through the α-bromination of its ketone precursor, 1-cyclohexylethanone (also known as cyclohexyl methyl ketone or acetylcyclohexane).[2][9][12]

Causality of Experimental Choice: This reaction is typically performed in a solvent like methanol at a low temperature (ice bath).[9] The low temperature is crucial to control the reaction rate and prevent over-bromination (the formation of di- or tri-brominated species). Methanol can act as a solvent and may also facilitate the reaction by promoting the formation of the enol or enolate intermediate, which is the nucleophilic species that attacks the bromine. The reaction proceeds via the electrophilic attack of bromine on the enol form of the ketone.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the α-bromination of ketones.[9] It is designed to be a self-validating system where successful execution yields a product whose identity can be confirmed through standard analytical techniques.

Trustworthiness: Adherence to this protocol, particularly with respect to stoichiometry and temperature control, is critical for achieving high yield and purity.

Materials and Reagents:

-

1-Cyclohexylethanone (Cyclohexyl methyl ketone)[13]

-

Bromine (Br₂)

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous potassium carbonate (K₂CO₃) solution

-

Saturated aqueous sodium chloride (Brine) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Safety Precautions:

-

This procedure must be conducted in a well-ventilated fume hood.

-

Bromine is highly corrosive, toxic, and volatile. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves.

-

This compound is a lachrymator and is harmful if swallowed, inhaled, or in contact with skin.[5][10] Handle with care.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-cyclohexylethanone (1.0 eq) in pre-cooled anhydrous methanol. Cool the flask in an ice bath with stirring.

-

Bromination: Slowly add bromine (1.0 eq) dropwise to the cooled solution via a dropping funnel. The bromine color should discharge as it reacts. Maintain the temperature at 0-5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to check for the consumption of the starting material.

-

Quenching: After 2 hours, add deionized water to the reaction mixture and continue stirring for an additional 4 hours.[9]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a 3:1 mixture of ethyl acetate and hexane. Perform the extraction three times to ensure complete recovery.

-

Washing: Combine the organic layers and wash them sequentially with deionized water, saturated potassium carbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Characterization: The final product, this compound, should be obtained as a clear oil.[9] Confirm its identity and purity using ¹H NMR, ¹³C NMR, and/or mass spectrometry.

Applications in Research and Development

As a classic α-bromoketone, this compound is a powerful electrophilic building block. Its synthetic utility is analogous to that of the widely used phenacyl bromide and its derivatives.[14][15] The primary application lies in its reaction with various nucleophiles to construct more complex molecular architectures, which is a cornerstone of medicinal chemistry and materials science.

Key Reactions:

-

Synthesis of Heterocycles: It is an ideal starting material for synthesizing thiazoles, imidazoles, and other heterocyclic systems by reacting with thioamides, amines, and other binucleophilic reagents.

-

Favorskii Rearrangement: Treatment with a strong base can induce a Favorskii rearrangement to yield cyclohexylacetic acid derivatives.

-

Alkylation of Nucleophiles: It readily alkylates a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce the cyclohexylacetyl group into a target molecule.

Caption: General reactivity pathway of this compound with nucleophiles.

Conclusion

This compound is a synthetically valuable compound whose identity is captured by a range of synonyms and systematic identifiers, with CAS Number 56077-28-2 being the most definitive. Its utility is rooted in the high reactivity of the α-bromo position, enabling its use as a versatile electrophile in the synthesis of complex organic molecules. A thorough understanding of its nomenclature, properties, and safe handling, as detailed in this guide, is essential for its effective application in research and development, particularly in the pharmaceutical and material science sectors.

References

- 1. CAS 56077-28-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 56077-28-2 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 56077-28-2 [chemnet.com]

- 5. This compound | C8H13BrO | CID 11160027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 56077-28-2 | FB31155 [biosynth.com]

- 7. molbase.com [molbase.com]

- 8. chembk.com [chembk.com]

- 9. Ethanone, 2-bromo-1-cyclohexyl- (9CI) | 56077-28-2 [chemicalbook.com]

- 10. This compound | CAS#:56077-28-2 | Chemsrc [chemsrc.com]

- 11. Page loading... [guidechem.com]

- 12. Cyclohexyl methyl ketone, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. Cyclohexyl methyl ketone, 95% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 14. Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Molecular weight and formula of 2-Bromo-1-cyclohexylethanone

An In-Depth Technical Guide to 2-Bromo-1-cyclohexylethanone

Authored by: A Senior Application Scientist

Introduction: this compound is an α-haloketone that serves as a valuable and versatile intermediate in modern organic synthesis. Its bifunctional nature, possessing both a reactive carbon-bromine bond and a carbonyl group, allows for a wide array of chemical transformations. This guide provides an in-depth analysis of its chemical properties, synthesis, characterization, and safe handling, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 2-bromo-1-cyclohexylethan-1-one, is a key synthetic building block.[1] Its fundamental properties are summarized below.

Molecular Structure

The structure consists of a cyclohexyl ring attached to a bromoacetyl group. The presence of the bromine atom alpha to the carbonyl group is the primary determinant of its chemical reactivity.

Caption: Figure 1. Chemical Structure of this compound

Quantitative Data Summary

The key physicochemical properties are consolidated in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₃BrO | [2][3][4][5] |

| Molecular Weight | 205.09 g/mol | [2][3][4][5] |

| IUPAC Name | This compound | [1][2][3] |

| CAS Number | 56077-28-2 | [1][2][3][4][5] |

| Appearance | Pale yellow or clear oil/liquid | [6] |

| Canonical SMILES | C1CCC(CC1)C(=O)CBr | [3][5] |